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molecular formula C8H5F3N2S2 B8502985 Thiazolo[4,5-b]pyridine,2-[(2,2,2-trifluoroethyl)thio]-

Thiazolo[4,5-b]pyridine,2-[(2,2,2-trifluoroethyl)thio]-

Cat. No. B8502985
M. Wt: 250.3 g/mol
InChI Key: HZCINGNUWAEXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448262B1

Procedure details

A mixture of sodium hydride (60% suspension in oil, 0.72 g, 0.03 mol) in N,N-dimethylformamide is cooled to 0° C., treated dropwise with a solution of thiazolo[4,5-b]pyridine-2-thiol (5.0 g, 30 mmol) in N,N-dimethylformamide, stirred for 30 minutes, treated with a solution of 2,2,2-trifluoroethyl p-toluenesulfonate (3.81 g, 15 mmol) in N,N-dimethylformamide, heated to and stirred at 110° C. for 6 hours, and poured into an ice/water mixture. The resultant aqueous mixture is extracted with diethyl ether. The organic extract is washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to obtain a residue. Column chromatography of the residue using an ethyl acetate/hexanes solution gives the title product as a light yellow liquid (2.91 g, 39% yield).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.81 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
39%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[S:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]1[SH:12].C1(C)C=CC(S(O[CH2:23][C:24]([F:27])([F:26])[F:25])(=O)=O)=CC=1>CN(C)C=O>[F:25][C:24]([F:27])([F:26])[CH2:23][S:12][C:4]1[S:3][C:11]2[C:6]([N:5]=1)=[N:7][CH:8]=[CH:9][CH:10]=2 |f:0.1|

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
S1C(=NC2=NC=CC=C21)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
3.81 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to and
STIRRING
Type
STIRRING
Details
stirred at 110° C. for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(CSC=1SC=2C(=NC=CC2)N1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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